

Ethambutol-d4: A Technical Guide for In Vitro and In Vivo Research

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Compound of Interest

Compound Name: **Ethambutol-d4**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethambutol is a first-line bacteriostatic antibiotic primarily used in the treatment of tuberculosis (TB), caused by *Mycobacterium tuberculosis*. Its deuterated analog, **Ethambutol-d4**, serves as a critical tool in the research and development of anti-tubercular therapies. The substitution of four hydrogen atoms with deuterium, a stable isotope of hydrogen, does not significantly alter the biological activity of the molecule. However, this isotopic labeling provides a distinct mass signature, making **Ethambutol-d4** an invaluable internal standard for highly accurate and precise quantification of ethambutol in complex biological matrices through mass spectrometry-based methods. This technical guide provides an in-depth overview of the applications of **Ethambutol-d4** in in vitro and in vivo research, focusing on its use in pharmacokinetic studies and as a tool in metabolic profiling.

Core Applications of Ethambutol-d4 in Research

The primary application of **Ethambutol-d4** in a research setting is as an internal standard for the quantitative analysis of ethambutol in biological samples such as plasma, serum, and tissue homogenates. Its utility stems from its near-identical chemical and physical properties to the unlabeled drug, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. This co-elution and similar ionization efficiency allow for the correction of variability in sample processing and instrument response, leading to highly reliable and reproducible quantification.

Beyond its role as an internal standard, **Ethambutol-d4** can also be employed as a tracer in metabolic studies to elucidate the biotransformation pathways of ethambutol in vitro and in vivo. By tracking the deuterated label, researchers can identify and quantify metabolites, providing insights into the drug's metabolic fate.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of Ethambutol and its deuterated form in research.

Table 1: In Vitro Activity of Ethambutol against *Mycobacterium tuberculosis*

Parameter	Concentration ($\mu\text{g/mL}$)	Method	Reference
Minimum Inhibitory Concentration (MIC)	0.5 - 2.0	Broth Dilution	[1] [2]
Minimum Inhibitory Concentration (MIC)	1.0 - 5.0	Agar Dilution	[3]

Table 2: Pharmacokinetic Parameters of Ethambutol in Healthy Human Volunteers (Single 25 mg/kg Oral Dose)

Parameter	Mean Value (\pm SD)	Units	Reference
C _{max} (Maximum Concentration)	4.5 (\pm 1.0)	$\mu\text{g/mL}$	[4]
T _{max} (Time to Maximum Concentration)	2.5 (\pm 0.9)	hours	[4]
AUC _{0-∞} (Area Under the Curve)	28.9 (\pm 4.7)	$\mu\text{g}\cdot\text{h/mL}$	[4]

Table 3: Performance of LC-MS/MS Methods for Ethambutol Quantification Using **Ethambutol-d4** as an Internal Standard

Parameter	Range/Value	Matrix	Reference
Linearity Range	0.2 - 10	Human Plasma	[5]
Lower Limit of Quantification (LLOQ)	0.106	Human Plasma	[6]
Precision (%RSD)	< 15	Human Plasma	[5]
Accuracy (%Bias)	Within ± 15	Human Plasma	[5]

Experimental Protocols

In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of ethambutol using **Ethambutol-d4** as an internal standard.

1. Animal Model and Dosing:

- Species: Male Wistar rats (200-250 g).
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
- Dosing: Administer a single oral dose of ethambutol (e.g., 90 mg/kg) to a cohort of rats.[7]

2. Sample Collection:

- Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[7]
- Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
- Store the plasma samples at -80°C until analysis.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma, add 10 μ L of **Ethambutol-d4** internal standard solution (e.g., 1 μ g/mL in methanol).
- Add 300 μ L of ice-cold acetonitrile to precipitate the proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Chromatographic System: A high-performance liquid chromatography (HPLC) system.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both ethambutol and **Ethambutol-d4**.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of ethambutol to **Ethambutol-d4** against the concentration of the calibration standards.
- Determine the concentration of ethambutol in the plasma samples from the calibration curve.
- Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

In Vitro Metabolism Study using Liver Microsomes

This protocol describes an in vitro experiment to assess the metabolic stability of ethambutol using liver microsomes, with **Ethambutol-d4** used for accurate quantification.

1. Reagents and Materials:

- Pooled human or rat liver microsomes.[8][9]
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[10]
- Phosphate buffer (pH 7.4).
- Ethambutol and **Ethambutol-d4** stock solutions.
- Acetonitrile (for quenching the reaction).

2. Incubation Procedure:

- Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration) and the NADPH regenerating system in phosphate buffer.[8][10]
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding ethambutol to a final concentration of 1 µM.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing **Ethambutol-d4** as the internal standard.[10]

3. Sample Processing and Analysis:

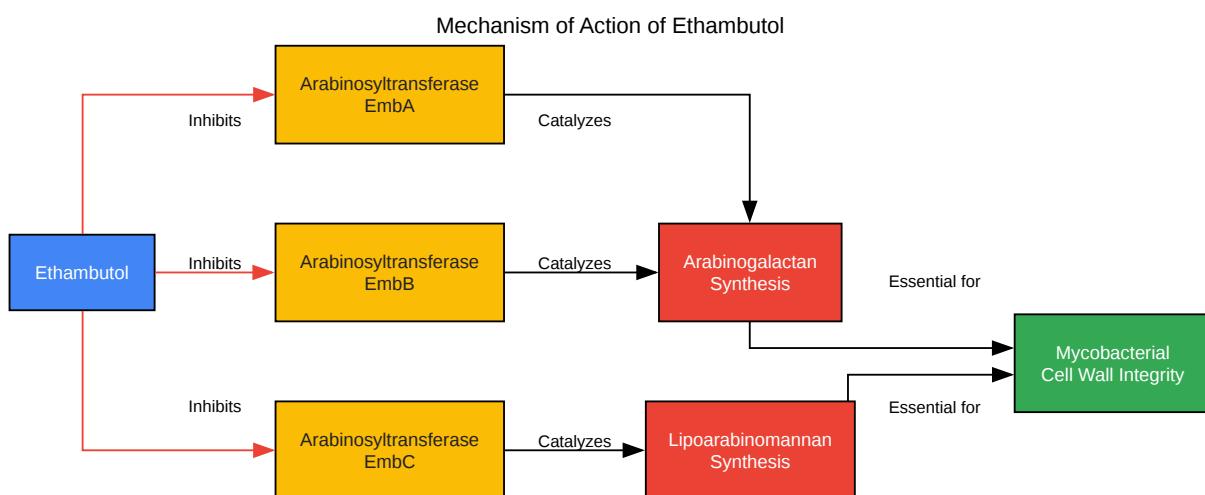
- Centrifuge the quenched samples to pellet the precipitated proteins.
- Analyze the supernatant using the LC-MS/MS method described in the in vivo protocol.

4. Data Analysis:

- Determine the concentration of ethambutol remaining at each time point.
- Plot the natural logarithm of the percentage of remaining ethambutol versus time.
- Calculate the in vitro half-life ($t_{1/2}$) from the slope of the linear regression line.
- Calculate the intrinsic clearance (CLint).

Visualizations

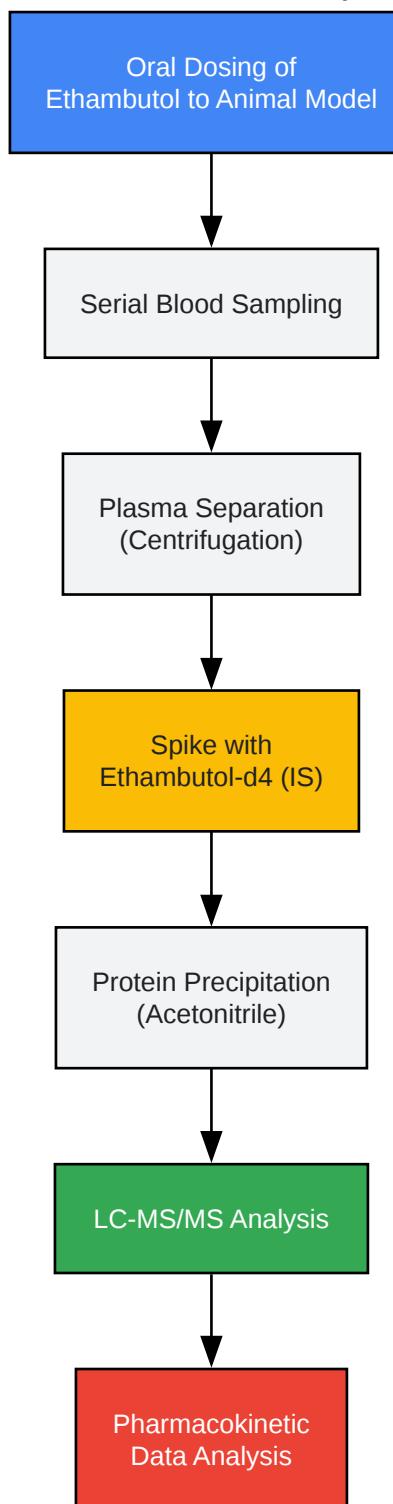
Signaling Pathway and Experimental Workflows



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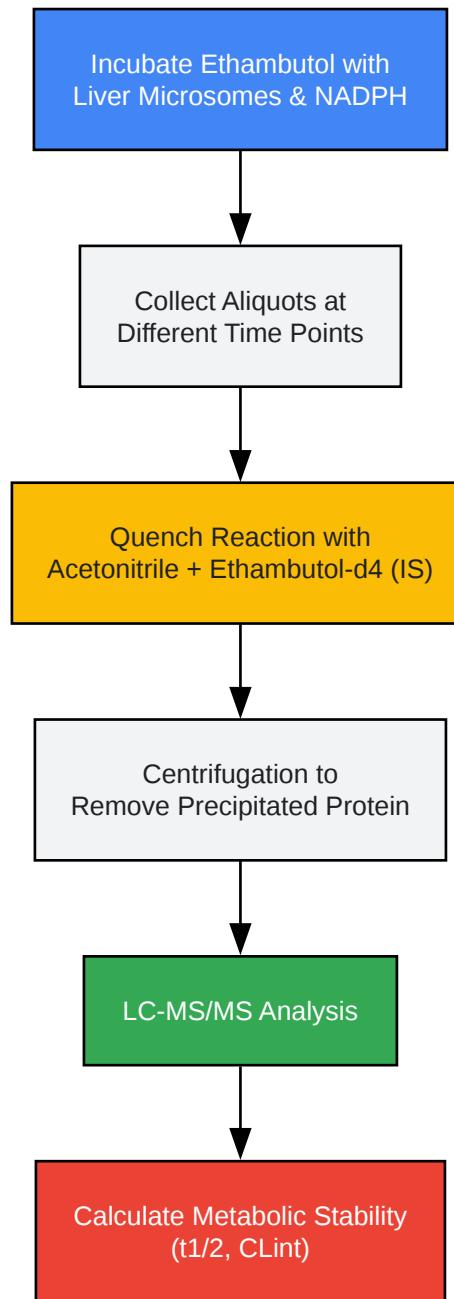
Caption: Ethambutol inhibits arabinosyl transferases, disrupting cell wall synthesis.

In Vivo Pharmacokinetic Study Workflow

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Caption: Workflow for an in vivo pharmacokinetic study using **Ethambutol-d4**.

In Vitro Metabolism Study Workflow

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Caption: Workflow for an in vitro metabolism study using **Ethambutol-d4**.

Conclusion

Ethambutol-d4 is an indispensable tool for researchers in the field of tuberculosis drug development and pharmacology. Its primary role as an internal standard in LC-MS/MS assays

ensures the generation of high-quality, reliable data in pharmacokinetic and bioequivalence studies. Furthermore, its application in metabolic profiling studies aids in a comprehensive understanding of the drug's disposition. The detailed protocols and quantitative data presented in this guide are intended to support the design and execution of robust in vitro and in vivo research involving ethambutol and its deuterated analog.

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